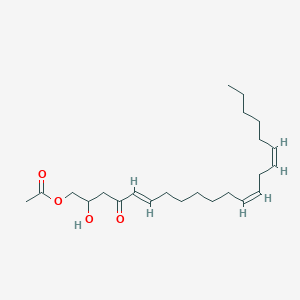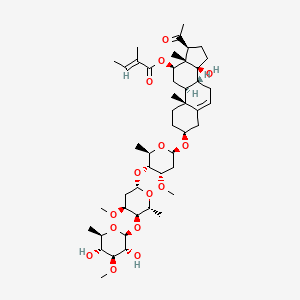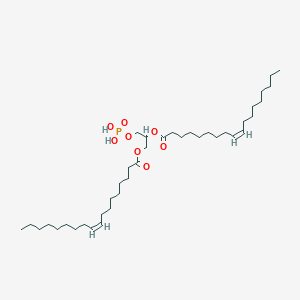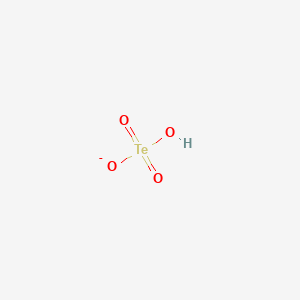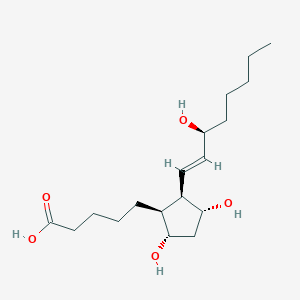
Testosterone phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Testosterone phenylacetate is an androgen and anabolic steroid, and a testosterone ester. It is known by the brand names Perandren and Androject . This compound was one of the first testosterone esters to be introduced and has been used in various medical treatments, including hypogonadism and eunuchoidism in males, and for the palliation of breast cancer in females .
Preparation Methods
Testosterone phenylacetate can be synthesized through esterification of testosterone with phenylacetic acid. The reaction typically involves the use of an acid catalyst and heat to facilitate the esterification process . Industrial production methods often involve the use of microcrystalline aqueous suspensions, which are prepared under controlled conditions to ensure the stability and efficacy of the compound .
Chemical Reactions Analysis
Testosterone phenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Testosterone phenylacetate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and the development of new synthetic methods.
Biology: The compound is used in research on androgen receptors and their role in various biological processes.
Mechanism of Action
Testosterone phenylacetate exerts its effects by binding to androgen receptors in target tissues. This binding induces gene expression that leads to the growth and development of masculine sex organs and secondary sexual characteristics . The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the regulation of various physiological processes .
Comparison with Similar Compounds
Testosterone phenylacetate is similar to other testosterone esters, such as testosterone propionate, testosterone cypionate, and nandrolone phenylpropionate . it is unique in its prolonged duration of action when administered as an aqueous suspension . This prolonged duration makes it a preferred choice in certain medical treatments where less frequent administration is desired .
Similar compounds include:
- Testosterone propionate
- Testosterone cypionate
- Nandrolone phenylpropionate
Each of these compounds has its own unique properties and applications, but this compound stands out due to its extended duration of action and specific medical uses .
Properties
CAS No. |
5704-03-0 |
|---|---|
Molecular Formula |
C27H34O3 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-phenylacetate |
InChI |
InChI=1S/C27H34O3/c1-26-14-12-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)15-13-23(21)26)30-25(29)16-18-6-4-3-5-7-18/h3-7,17,21-24H,8-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1 |
InChI Key |
WIJSFCWRMNIREB-ZLQWOROUSA-N |
SMILES |
CC12CCC3C(C1CCC2OC(=O)CC4=CC=CC=C4)CCC5=CC(=O)CCC35C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CC4=CC=CC=C4)CCC5=CC(=O)CCC35C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1241486.png)
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B1241487.png)
![(10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-1-ol](/img/structure/B1241489.png)
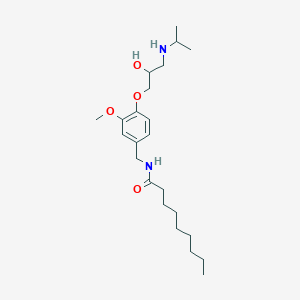
![5-[(2R)-2-[2-(5-fluoro-2-methoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1241491.png)

